3,4-Bis(cyclopropylmethoxy)benzoic acid is a substituted benzoic acid derivative. It has been identified as an impurity in the synthesis of Roflumilast [], a phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). While Roflumilast itself has been extensively studied, the specific properties and applications of 3,4-Bis(cyclopropylmethoxy)benzoic acid, outside of its presence as an impurity, have not been extensively explored in the provided papers.
3,4-Bis(cyclopropylmethoxy)benzoic acid is an organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has the molecular formula and a molecular weight of 262.31 g/mol. It is recognized for its structural complexity, featuring two cyclopropylmethoxy groups attached to a benzoic acid core, which contributes to its distinctive chemical properties and biological activities.
This compound is classified as a benzoic acid derivative. It has been studied for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to serve as a building block for more complex organic molecules and as a potential therapeutic agent.
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid typically involves several key steps:
Technical details regarding reaction conditions, including temperature and solvent choice, can vary depending on the specific synthetic route employed.
The molecular structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid can be represented as follows:
The structure features a benzoic acid moiety with two cyclopropylmethoxy groups positioned at the 3 and 4 positions of the aromatic ring. This specific substitution pattern contributes to its unique reactivity and potential biological properties.
3,4-Bis(cyclopropylmethoxy)benzoic acid is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3,4-Bis(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets within biological pathways. Notably, it has been shown to inhibit the phosphorylation of Smad2/3 proteins that play a crucial role in the TGF-β1 signaling pathway. This inhibition suggests potential applications in modulating cellular processes related to inflammation and fibrosis.
Relevant data regarding these properties are essential for understanding how this compound behaves in various environments and applications.
3,4-Bis(cyclopropylmethoxy)benzoic acid has several potential applications across different scientific fields:
Research continues to explore the full range of applications for this compound, particularly in drug development and material innovation.
3,4-Bis(cyclopropylmethoxy)benzoic acid is a synthetically modified benzoic acid derivative characterized by the presence of two cyclopropylmethyl ether groups attached to the meta and para positions of the aromatic ring. Its systematic IUPAC name is 3-[(cyclopropylmethyl)oxy]-4-[(cyclopropylmethyl)oxy]benzoic acid, reflecting the symmetrical substitution pattern. The molecular formula is C₁₅H₁₈O₄, corresponding to a molecular weight of 262.30 g/mol [1]. The cyclopropylmethyl groups contribute significant steric bulk and lipophilicity (logP ≈ 3.2), which profoundly influences the compound’s conformational flexibility and intermolecular interactions. This structure is typically confirmed via spectroscopic methods: ¹H NMR exhibits characteristic peaks for cyclopropyl methylene protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.0 ppm), and carboxylic acid protons (δ ~12.0 ppm), while mass spectrometry shows an [M+H]+ peak at m/z 263. The compound is commercially available with a purity of ≥97% and is identified by CAS registry number 1369851-30-8 [1].
Table 1: Key Structural and Chemical Properties
Property | Value |
---|---|
Systematic Name | 3-[(Cyclopropylmethyl)oxy]-4-[(cyclopropylmethyl)oxy]benzoic acid |
Molecular Formula | C₁₅H₁₈O₄ |
Molecular Weight | 262.30 g/mol |
CAS Registry Number | 1369851-30-8 |
Purity (Commercial) | ≥97% |
Key Functional Groups | Carboxylic acid, Bis-ether |
The strategic incorporation of cyclopropylmethoxy groups into bioactive molecules emerged prominently in the late 1990s–early 2000s during structure-activity relationship (SAR) optimizations of phosphodiesterase 4 (PDE4) inhibitors. Researchers recognized that alkoxy substituents—particularly cyclopropylmethoxy—enhanced target binding and metabolic stability compared to simpler alkoxy groups (e.g., methoxy or ethoxy). This moiety proved critical in the evolution of second-generation PDE4 inhibitors, exemplified by roflumilast (containing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid), which was approved for COPD in 2011 [6] [7]. The cyclopropyl ring’s high bond strain and sp³-hybridized carbon atoms facilitated optimal van der Waals interactions within the hydrophobic clamp of the PDE4 active site, while resisting oxidative metabolism. Consequently, 3,4-bis(cyclopropylmethoxy)benzoic acid emerged as a structurally refined intermediate designed to exploit these advantages symmetrically, enabling the synthesis of high-affinity PDE4 ligands with improved pharmacokinetic profiles [4] [5].
This benzoic acid derivative serves as a pivotal building block for synthesizing PDE4 inhibitors due to its bifunctional chemical handles (carboxylic acid and ether linkages) and optimized pharmacophore geometry. The carboxylic acid group enables condensation with amines or hydrazides to form amide bonds—a key structural feature in PDE4 inhibitors like roflumilast analogues. For example:
Table 2: Key PDE4 Inhibitors and Analogues Derived from 3,4-Bis(cyclopropylmethoxy)benzoic Acid
Inhibitor Core Structure | Biological Activity | Synthetic Role of Benzoic Acid |
---|---|---|
Triazolothiadiazines | PDE4A IC₅₀ = 6.1 ± 0.9 nM [5] | Provides catechol diether motif for binding |
Triazolopyridazines | PDE4A IC₅₀ = 1.5 ± 0.7 nM [5] | Anchors phenyl appendage to heterocycle |
Roflumilast analogues | Preferential PDE4B selectivity [7] | Carboxylate forms amide with dichloropyridyl |
Hexahydrophenanthridines | Anti-diabetic PDE4 inhibitors [9] | Ether groups enhance isoform selectivity |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: